Diisopropyl phthalate-d4
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H18O4 |
|---|---|
Molecular Weight |
254.31 g/mol |
IUPAC Name |
dipropan-2-yl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C14H18O4/c1-9(2)17-13(15)11-7-5-6-8-12(11)14(16)18-10(3)4/h5-10H,1-4H3/i5D,6D,7D,8D |
InChI Key |
QWDBCIAVABMJPP-KDWZCNHSSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OC(C)C)C(=O)OC(C)C)[2H])[2H] |
Canonical SMILES |
CC(C)OC(=O)C1=CC=CC=C1C(=O)OC(C)C |
Origin of Product |
United States |
Overview of Phthalate Esters Within Environmental and Biological Systems
Phthalic acid esters (PAEs), commonly known as phthalates, are a class of synthetic organic chemicals extensively used as plasticizers to enhance the flexibility, durability, and longevity of plastic products. nih.gov Their widespread application in a vast range of consumer goods, including food packaging, cosmetics, and medical devices, has led to their ubiquitous presence in the environment. nih.govnih.gov Phthalates are not chemically bound to the polymer matrix and can leach into the surroundings, resulting in their detection in various environmental compartments such as air, water, soil, and sediment. nih.govnih.gov
From a biological perspective, the pervasive nature of phthalates leads to human exposure through various routes, including ingestion, inhalation, and dermal contact. nih.gov Concerns have been raised about their potential to act as endocrine-disrupting chemicals (EDCs), which can interfere with the body's hormonal systems. oiv.int Consequently, the detection and quantification of phthalates in environmental and biological samples are of paramount importance for assessing human exposure and understanding their potential health implications.
Significance of Stable Isotope Labeled Compounds in Advancing Chemical and Biomedical Research
Stable isotope-labeled (SIL) compounds, where one or more atoms are replaced by their heavier, non-radioactive isotopes (e.g., deuterium (B1214612) (²H or D), carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N)), are invaluable tools in chemical and biomedical research. mdpi.com Their utility stems from the fact that their chemical properties are nearly identical to their unlabeled counterparts, but their increased mass allows for easy differentiation and quantification using mass spectrometry (MS). nih.gov
The application of SIL compounds, particularly deuterated standards, has revolutionized analytical chemistry. In a technique known as isotope dilution mass spectrometry (IDMS), a known amount of a SIL compound is added to a sample as an internal standard before sample preparation and analysis. Because the SIL internal standard behaves almost identically to the native analyte during extraction, cleanup, and ionization, it can accurately correct for any sample loss or matrix effects, leading to highly precise and accurate quantification. nih.gov This approach is considered the gold standard for quantitative analysis, especially for trace-level detection in complex matrices. nih.gov
Research Trajectories for Di Iso Propyl Phthalate 3,4,5,6 D4 Within Academic Investigations
General Approaches to Deuteration of Phthalate Esters
The introduction of deuterium (B1214612) into phthalate esters is most commonly achieved by utilizing a deuterated precursor in the synthesis. A prevalent and efficient strategy involves the use of a deuterated aromatic ring as the starting material. This ensures the stable incorporation of deuterium atoms into the core structure of the phthalate molecule.
One of the most effective general methods for preparing deuterium-labeled phthalate esters begins with a deuterated benzene (B151609) derivative. For labeling on the aromatic ring, a common precursor is phthalic anhydride-d4, where the four hydrogen atoms on the benzene ring are replaced with deuterium. This deuterated intermediate is commercially available with high isotopic purity, typically around 98 atom % D. chemspider.comgoogle.com The synthesis then proceeds via a standard esterification reaction.
The general reaction scheme involves the esterification of phthalic anhydride (B1165640) (or its deuterated analogue) with the corresponding alcohol. This reaction can be catalyzed by various acids. The process begins with the alcoholysis of the anhydride, which is a rapid, often non-catalytic reaction that forms the monoester. The second esterification to form the diester is more challenging and typically requires a catalyst and the removal of water to drive the equilibrium towards the product. nih.gov
Common catalysts for this type of esterification include:
Brønsted acids: Sulfuric acid and p-toluenesulfonic acid are frequently used. google.comresearchgate.net
Lewis acids: Titanium-based catalysts, such as titanium tetrabutoxide (Ti(OBu)4), and zirconium-based catalysts are also effective. google.comresearchgate.net
The choice of catalyst and reaction conditions can influence the reaction rate and yield. For instance, studies on the esterification of phthalic anhydride with various alcohols have shown that the reaction is often first-order with respect to the monoester when using sulfuric acid. researchgate.net
Advanced Synthesis of DI-Iso-propyl phthalate-3,4,5,6-D4
The specific synthesis of Di-iso-propyl phthalate-3,4,5,6-D4 follows the general principles of phthalate ester synthesis, with the key starting material being Phthalic anhydride-3,4,5,6-d4 . This ensures that the deuterium labels are positioned on the aromatic ring. The subsequent step is the esterification of this deuterated anhydride with isopropanol (B130326).
The reaction proceeds in two main stages:
Monoester Formation: Phthalic anhydride-d4 reacts with isopropanol to form the mono-iso-propyl phthalate-d4. This initial reaction is typically fast and can often occur without a catalyst upon heating. researchgate.net
Diester Formation: The second esterification of the monoester with another molecule of isopropanol to yield Di-iso-propyl phthalate-3,4,5,6-D4 requires more forcing conditions. This step is an equilibrium reaction, and the removal of water is crucial for achieving a high yield. This is often accomplished by azeotropic distillation. An acid catalyst is typically employed to increase the reaction rate.
Reaction Conditions:
| Parameter | Condition | Rationale |
| Reactants | Phthalic anhydride-3,4,5,6-d4, Isopropanol | Isopropanol acts as both reactant and solvent. An excess is often used to drive the reaction forward. |
| Catalyst | Sulfuric acid, p-toluenesulfonic acid, or a titanium-based catalyst (e.g., Ti(O-iPr)4) | To accelerate the second esterification step. google.comresearchgate.netresearchgate.net |
| Temperature | 150-280 °C | Elevated temperatures are required for the esterification, with the specific temperature depending on the catalyst and the boiling point of the reaction mixture. google.com |
| Water Removal | Azeotropic distillation | To shift the equilibrium towards the formation of the diester product. |
The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or by measuring the amount of water collected. After the reaction is complete, the crude product is typically purified by washing with a basic solution to remove any unreacted acid and catalyst, followed by distillation or chromatography to obtain the pure Di-iso-propyl phthalate-3,4,5,6-D4.
Analytical Verification of Isotopic Purity and Positional Labeling Efficacy
After synthesis, it is imperative to verify the chemical identity, isotopic purity, and the precise location of the deuterium atoms in the Di-iso-propyl phthalate-3,4,5,6-D4 molecule. This is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.govrsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR is a powerful tool for confirming the positional labeling of the deuterium atoms. By comparing the ¹H NMR and ¹³C NMR spectra of the deuterated compound with its non-deuterated analogue, the success of the deuteration can be confirmed.
¹H NMR: In the ¹H NMR spectrum of Di-iso-propyl phthalate-3,4,5,6-D4, the signals corresponding to the aromatic protons (which would typically appear in the range of δ 7.5-7.7 ppm) will be absent. The presence of the signals for the isopropyl groups (a septet for the CH group around δ 5.2 ppm and a doublet for the CH₃ groups around δ 1.3 ppm) confirms the ester part of the molecule is intact.
¹³C NMR: The ¹³C NMR spectrum will show the signals for the carbon atoms in the isopropyl groups and the carbonyl carbons. The signals for the deuterated aromatic carbons will be significantly attenuated and may appear as multiplets due to C-D coupling, providing further evidence of successful deuteration.
²H NMR: A direct method to confirm the presence and location of deuterium is through ²H NMR spectroscopy. This technique will show a signal in the aromatic region, confirming that the deuterium has been incorporated into the benzene ring. rsc.org
Expected NMR Data Comparison:
| Nucleus | Di-iso-propyl phthalate | DI-Iso-propyl phthalate-3,4,5,6-D4 (Expected) |
| ¹H NMR | Aromatic H: ~7.6 ppm (m, 4H)Isopropyl CH: ~5.2 ppm (sept, 2H)Isopropyl CH₃: ~1.3 ppm (d, 12H) | Aromatic H: AbsentIsopropyl CH: ~5.2 ppm (sept, 2H)Isopropyl CH₃: ~1.3 ppm (d, 12H) |
| ¹³C NMR | Aromatic C: ~128-132 ppmCarbonyl C: ~167 ppmIsopropyl CH: ~69 ppmIsopropyl CH₃: ~22 ppm | Aromatic C: Signals will be weak and show C-D coupling.Carbonyl C: ~167 ppmIsopropyl CH: ~69 ppmIsopropyl CH₃: ~22 ppm |
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight of the compound and to assess the isotopic enrichment. High-resolution mass spectrometry (HRMS) is particularly useful for this purpose.
Molecular Ion Peak: The mass spectrum of Di-iso-propyl phthalate-3,4,5,6-D4 will show a molecular ion peak (M⁺) that is 4 mass units higher than that of the non-deuterated compound (Di-iso-propyl phthalate, MW: 250.29 g/mol ). The expected molecular weight for the D4-labeled compound is approximately 254.31 g/mol . nih.govnih.gov
Isotopic Distribution: By analyzing the isotopic cluster of the molecular ion peak, the isotopic purity can be calculated. The relative intensities of the M, M+1, M+2, etc., peaks will differ from the natural abundance pattern, and this distribution can be used to quantify the percentage of deuteration. rsc.org
Fragmentation Pattern: The fragmentation pattern in the mass spectrum can also provide structural information. While the main fragmentation pathways would be similar to the non-deuterated analogue, the masses of the fragments containing the deuterated aromatic ring will be shifted by 4 mass units.
Summary of Analytical Verification Techniques:
| Technique | Purpose | Expected Outcome for DI-Iso-propyl phthalate-3,4,5,6-D4 |
| ¹H NMR | Confirm positional labeling | Absence of aromatic proton signals. |
| ¹³C NMR | Confirm positional labeling and structural integrity | Attenuation and splitting of aromatic carbon signals. |
| ²H NMR | Direct detection of deuterium | Signal in the aromatic region. |
| Mass Spectrometry (MS) | Determine molecular weight and isotopic purity | Molecular ion peak at m/z ~254. |
| High-Resolution MS (HRMS) | Accurate mass determination and isotopic distribution analysis | Precise mass measurement confirming the elemental formula C₁₄H₁₄D₄O₄ and detailed isotopic pattern for purity assessment. sigmaaldrich.com |
By employing these synthetic and analytical strategies, Di-iso-propyl phthalate-3,4,5,6-D4 can be produced with high chemical and isotopic purity, making it a valuable tool for a range of scientific applications.
Mass Spectrometry-Based Techniques for Precision Analysis
Mass spectrometry (MS) stands as a cornerstone for the analysis of Di-iso-propyl phthalate-3,4,5,6-D4, offering unparalleled sensitivity and selectivity. Coupled with chromatographic separation techniques, MS-based methods provide the robust analytical power required for complex sample matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) with Deuterated Internal Standards
Gas chromatography-mass spectrometry (GC-MS) is a widely adopted technique for the determination of phthalates. restek.com Its simplicity, speed, and cost-effectiveness make it a preferred method. restek.com The process involves extracting the sample with a suitable solvent, concentrating the extract, and then analyzing it using GC-MS with deuterated internal standards. oiv.intoiv.int
The use of a deuterated internal standard, such as Di-iso-propyl phthalate-3,4,5,6-D4, is crucial for accurate quantification. oiv.intresearchgate.net These standards are chemically similar to the target analytes but have a different mass due to the presence of deuterium atoms. youtube.com This allows them to be distinguished by the mass spectrometer. youtube.com By adding a known amount of the deuterated standard to the sample, any variations or errors that occur during sample preparation and analysis will affect both the analyte and the standard equally. youtube.com This allows for the correction of potential analyte loss during procedures like extraction, purification, and pre-concentration, as well as variations in instrument response. mdpi.com The ratio of the analyte signal to the internal standard signal is used for quantification, ensuring accurate and precise results. youtube.com
The selection of an appropriate internal standard is critical for the linearity of calibration curves. Studies have shown that using deuterium-labeled phthalate acid esters (PAEs) as internal standards results in good linearity (R² > 0.98). jst.go.jp For instance, in the analysis of various PAEs, Di-n-butyl phthalate-d4 (DBP-d4) was identified as a highly suitable internal standard due to the resulting high coefficients of determination (R²) for the calibration curves of the target analytes. jst.go.jp
Table 1: Example of GC-MS Operating Conditions for Phthalate Analysis
| Parameter | Condition |
| GC Column | Rtx-440 or Rxi-XLB, 30 m x 0.25 mm x 0.25 µm |
| Carrier Gas | Helium at a constant linear velocity of 48 cm/sec |
| Oven Program | 150 °C (hold for 0.5 min), then ramp to 220 °C at 5 °C/min, then to 275 °C at 3 °C/min (hold for 13 min) |
| Injector Temperature | 250 °C |
| Detector Temperature | 320 °C |
| Injection Mode | Splitless |
| Ionization Mode | Electron Ionization (EI) |
| MS Acquisition Mode | Selected Ion Monitoring (SIM) |
This table presents typical GC-MS conditions and may need to be optimized for specific applications and target analyte lists. restek.comepa.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (MS/MS) Applications
Liquid chromatography-mass spectrometry (LC-MS) and its more advanced form, tandem mass spectrometry (LC-MS/MS), have become the methods of choice for analyzing a wide range of compounds, including phthalates and their metabolites. researchgate.netmdpi.com These techniques are particularly valuable for analyzing compounds that are not easily volatilized, which can be a limitation of GC-based methods. irbnet.de LC-MS/MS offers high sensitivity and selectivity, making it ideal for detecting low concentrations of analytes in complex biological and environmental samples. researchgate.netmdpi.com
In LC-MS/MS analysis of phthalates, a simple "dilute and shoot" sample preparation method can often be employed, which is beneficial for high-throughput routine applications. waters.com The use of an ultra-high-performance liquid chromatography (UHPLC) system can significantly shorten the analysis time. s4science.at To minimize background contamination, which is a significant challenge in phthalate analysis, it is crucial to use glassware for all sample preparation steps and to employ techniques like using an isolator column to trap any phthalates from the UHPLC system. waters.coms4science.at
The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode, which enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each target analyte. sciex.com For complex samples where matrix interference is a concern, advanced techniques like MRM3 can be used to further increase selectivity by detecting second-generation product ions. sciex.com
Table 2: Example of LC-MS/MS Parameters for Phthalate Analysis
| Parameter | Setting |
| LC System | UHPLC System |
| Column | Reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.7 µm) |
| Mobile Phase | Gradient of water and methanol (B129727) with an additive like ammonium (B1175870) acetate |
| Flow Rate | Typically around 500 µL/min |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
This table provides a general overview of LC-MS/MS parameters, which should be optimized for specific analytical needs. s4science.atsciex.com
High-Resolution Mass Spectrometry (HRMS) for Enhanced Specificity and Selectivity
High-Resolution Mass Spectrometry (HRMS) offers a significant advantage in the analysis of complex samples by providing highly accurate mass measurements. nih.gov This capability allows for the determination of the elemental composition of ions, which greatly enhances the confidence in compound identification. nih.gov While traditional tandem mass spectrometry (MS/MS) is effective, HRMS provides an additional layer of specificity, which is particularly useful in non-targeted analysis and for identifying unknown metabolites. researchgate.net
In the context of phthalate analysis, HRMS can be employed to overcome challenges associated with matrix interferences and to differentiate between structurally similar compounds. researchgate.net The high mass accuracy of HRMS helps in distinguishing target analytes from background noise and co-eluting matrix components, leading to more reliable quantification. nih.gov
Sample Preparation and Matrix Effects Mitigation in Research Matrices
The accuracy of any analytical method heavily relies on the effectiveness of the sample preparation and the ability to mitigate matrix effects. This is particularly true for the analysis of trace-level contaminants like phthalates in diverse and complex environmental and biological samples.
Comprehensive Extraction and Clean-up Procedures for Diverse Environmental and Biological Samples
The choice of extraction and clean-up procedures is dictated by the nature of the sample matrix and the target analytes. For phthalates, which are found in a wide range of samples from water and soil to biological fluids, various techniques are employed to isolate them from interfering substances. cdc.govnih.gov
Common extraction methods include:
Liquid-Liquid Extraction (LLE): A simple and widely used technique where the sample is extracted with an immiscible organic solvent. nih.gov
Solid-Phase Extraction (SPE): A versatile method that uses a solid adsorbent to selectively retain the analytes of interest while allowing interfering compounds to pass through. nih.gov
Accelerated Solvent Extraction (ASE): This technique uses organic solvents at elevated temperatures and pressures to achieve rapid and efficient extraction. nih.gov
Solid-Phase Microextraction (SPME): A solvent-free method where a coated fiber is used to extract and concentrate analytes from a sample. nih.gov
Following extraction, a clean-up step is often necessary to remove co-extracted matrix components that can interfere with the analysis. cdc.gov Techniques like gel permeation chromatography (GPC) can be used to remove lipids and other high-molecular-weight interferences. epa.gov Given the ubiquitous presence of phthalates in the laboratory environment, stringent precautions must be taken to avoid contamination of samples, solvents, and glassware. oiv.intcdc.gov
Table 3: Common Extraction Techniques for Phthalate Analysis
| Extraction Technique | Principle | Advantages | Common Applications |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. | Simple, convenient. | Aqueous samples. nih.gov |
| Solid-Phase Extraction (SPE) | Adsorption of analytes onto a solid phase, followed by elution. | High recovery, good clean-up. | Urine, serum, follicular fluid. nih.gov |
| Accelerated Solvent Extraction (ASE) | Extraction with organic solvents at high temperature and pressure. | Fast, efficient, low solvent consumption. | Soil, food, plastics. nih.gov |
| Solid-Phase Microextraction (SPME) | Extraction and concentration using a coated fiber. | Solvent-free, combines sampling and extraction. | Water, air. nih.gov |
Integral Role of DI-Iso-propyl phthalate-3,4,5,6-D4 as an Internal Standard in Analytical Method Validation
The use of Di-iso-propyl phthalate-3,4,5,6-D4 and other deuterated analogs as internal standards is fundamental to the validation of analytical methods for phthalate determination. jst.go.jpresearchgate.net Method validation ensures that the analytical procedure is reliable, accurate, and reproducible for its intended purpose.
Internal standards play a pivotal role in several aspects of method validation:
Accuracy: By compensating for analyte losses during sample preparation and for variations in instrument response, internal standards help to ensure that the measured concentration is close to the true value. jst.go.jpresearchgate.net Recovery tests, where a known amount of the analyte and internal standard are spiked into a blank matrix, are used to assess accuracy. jst.go.jp
Precision: Internal standards improve the precision or repeatability of the measurement by correcting for random errors. youtube.com
Linearity: The use of a suitable internal standard is crucial for establishing a linear relationship between the analyte concentration and the instrument response over a defined range. jst.go.jp
Matrix Effects: Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix, can be effectively mitigated by using an isotopically labeled internal standard. youtube.com Since the internal standard is affected by the matrix in a similar way to the analyte, the ratio of their signals remains constant, thus correcting for these effects. youtube.com The matrix effect can be quantitatively assessed by comparing the response of an analyte in a matrix-matched standard to its response in a pure solvent standard. youtube.comnih.gov
Method Validation Parameters in Academic Research Contexts
Method validation establishes the performance characteristics of an analytical procedure, demonstrating its suitability for the intended purpose. In the context of academic research, where novel methods are often developed and applied to complex matrices, a thorough assessment of precision, accuracy, and detection limits is paramount.
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD). Accuracy, on the other hand, denotes the closeness of the measured value to the true or accepted value and is often evaluated through recovery studies in spiked samples.
In the analysis of phthalates, deuterated internal standards such as DI-Iso-propyl phthalate-3,4,5,6-D4 (also known as Diisopropyl phthalate-d4 or DiPPD4) are instrumental. They are added to samples before preparation and analysis to compensate for the loss of analytes during extraction and cleanup, as well as for variations in instrument response.
A study on the determination of phthalate esters in gull eggs utilized DiPPD4 as an internal standard. mdpi.com The analytical method, which employed ultra-high-performance liquid chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS), demonstrated excellent reproducibility. mdpi.com For quality control, recovery values are generally expected to be within the range of 70% to 120%, with a relative standard deviation (RSD) of ≤20%. mdpi.com
The following table summarizes the precision data from the aforementioned study, which reflects the stability and reliability of using DiPPD4 as an internal standard in complex matrix analysis.
Table 1: Method Reproducibility Using DI-Iso-propyl phthalate-3,4,5,6-D4 as an Internal Standard in a Complex Matrix
| Spiking Level | Relative Standard Deviation (RSD) Range |
| 100 ng | 1.3% - 15% |
| 250 ng | 1.1% - 18% |
Data sourced from a study on phthalate analysis in gull eggs where DI-Iso-propyl phthalate-3,4,5,6-D4 was used as an internal standard. mdpi.com
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from the absence of that analyte (a blank) but not necessarily quantified as an exact value. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with an acceptable level of precision and accuracy.
Specific LOD and LOQ values for DI-Iso-propyl phthalate-3,4,5,6-D4 are not widely reported in publicly available academic literature. This is because, as an internal standard, its primary role is to be added at a known concentration to aid in the quantification of other target analytes rather than being the target analyte itself at unknown trace levels.
However, the general methodologies for determining LOD and LOQ are well-established in analytical chemistry. A common approach involves the analysis of a series of low-concentration spiked samples or the statistical evaluation of the signal-to-noise ratio. For example, the LOD can be determined as the concentration that yields a signal-to-noise ratio of 3, while the LOQ is often established at a signal-to-noise ratio of 10. mdpi.com
Another method involves calculating the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve. In a study analyzing phthalates in wastewater, the LOD for various phthalates ranged from 0.1 µg/L to 1.4 µg/L. While these values are not for DI-Iso-propyl phthalate-3,4,5,6-D4, they provide an example of the detection limits achievable for phthalates in a complex environmental matrix.
The determination of LOD and LOQ is instrument- and method-dependent. For trace analysis using techniques like gas chromatography-mass spectrometry (GC-MS), factors such as the efficiency of the extraction, the cleanliness of the sample, and the sensitivity of the detector all influence the final detection and quantification limits.
The following table outlines the common approaches for determining LOD and LOQ in analytical methods.
Table 2: Common Methodologies for Determining LOD and LOQ
| Parameter | Common Determination Approach |
| Limit of Detection (LOD) | - Signal-to-noise ratio of 3 mdpi.com- Based on the standard deviation of the blank and the slope of the calibration curve |
| Limit of Quantification (LOQ) | - Signal-to-noise ratio of 10 mdpi.com- Based on the standard deviation of the blank and the slope of the calibration curve |
Environmental Occurrence, Fate, and Transport Dynamics of Phthalate Esters: Implications for Deuterated Analogues
Environmental Distribution and Compartmentalization (Air, Water, Sediment, Soil)
Phthalate (B1215562) esters are ubiquitous environmental contaminants due to their extensive use as plasticizers in a wide array of consumer and industrial products. They are not chemically bound to the polymer matrix and can leach, migrate, or evaporate into the environment. Their distribution across different environmental compartments—air, water, sediment, and soil—is governed by their physicochemical properties, such as vapor pressure, water solubility, and hydrophobicity (log Kow).
Air: Phthalates are released into the atmosphere from various sources, including industrial emissions and off-gassing from consumer products. In indoor environments, where people spend a significant portion of their time, concentrations of phthalates in the air and dust can be particularly elevated. The distribution between the gas phase and airborne particulate matter is influenced by the phthalate's vapor pressure and the ambient temperature. Lower molecular weight phthalates are more volatile and tend to be present in the gas phase, while higher molecular weight phthalates are more likely to adsorb to particulate matter. nih.gov For instance, a study on indoor air quality found that occupant-related activities and temperature changes can influence the airborne concentrations of phthalates. nih.gov
Water: Phthalate esters enter aquatic environments through various pathways, including industrial and municipal wastewater effluents, agricultural runoff, and atmospheric deposition. mdpi.comnih.gov Once in the water column, their fate is determined by their solubility and tendency to partition to suspended solids and sediment. Due to their generally low water solubility and hydrophobic nature, many phthalates, particularly those with longer alkyl chains, tend to adsorb to particulate matter and settle into the sediment. mdpi.com
Sediment: Sediments often act as a major sink for phthalates in aquatic systems. mdpi.com The concentrations of phthalates in sediments are typically several orders of magnitude higher than in the overlying water column. mdpi.com The accumulation of phthalates in sediment is influenced by the organic carbon content of the sediment, with higher organic carbon leading to greater sorption. mdpi.com
Soil: Soil contamination with phthalates can occur through the application of sewage sludge as fertilizer, atmospheric deposition, and the degradation of plastic waste. nih.gov Similar to sediments, the organic matter content of the soil is a key factor controlling the retention and mobility of phthalates. sfu.ca
The following table summarizes the concentrations of diisobutyl phthalate (DIBP), a close isomer of DIPP, found in various environmental compartments. This data provides an indication of the likely environmental concentrations of DIPP.
| Environmental Compartment | Concentration Range | Location/Study Details | Reference |
| Indoor Dust | 10.57 - 221.19 µg/g | Homes in Kozani, Greece | mdpi.com |
| River Water | Not detected - High µg/L | Klang River Basin, Malaysia | epa.gov |
| River Sediment | Present in all samples | Klang River Basin, Malaysia | epa.gov |
| Stream Water | 1.29 ± 1.3 µg/L (as DBP) | Ori Stream, Nigeria | academicjournals.org |
| Stream Sediment | 152 ± 140 µg/kg (as DBP) | Ori Stream, Nigeria | academicjournals.org |
Note: Data for Diisopropyl phthalate (DIPP) is limited; therefore, data for its isomer Diisobutyl phthalate (DIBP) and other common phthalates are presented as indicators of environmental presence.
Mechanistic Studies of Biodegradation and Abiotic Transformation Pathways of Phthalate Esters
The persistence of phthalate esters in the environment is largely determined by their susceptibility to biodegradation and abiotic transformation processes.
Biodegradation: The primary mechanism for the removal of phthalates from the environment is microbial degradation. sfu.ca A wide variety of microorganisms, including bacteria and fungi, are capable of utilizing phthalates as a source of carbon and energy. The biodegradation of phthalate esters typically proceeds in a stepwise manner. The initial step involves the hydrolysis of the diester to its corresponding monoester and alcohol, catalyzed by esterases. The monoester is then further hydrolyzed to phthalic acid and another alcohol molecule. Subsequently, the phthalic acid is metabolized through various aromatic degradation pathways, ultimately leading to the formation of carbon dioxide and water under aerobic conditions. qmx.com
The rate of biodegradation is influenced by several factors, including the molecular structure of the phthalate, environmental conditions (e.g., temperature, pH, oxygen availability), and the presence of adapted microbial communities. Generally, phthalates with shorter alkyl chains are more readily biodegradable than those with longer or branched chains. researchgate.net
Abiotic Transformation: Abiotic processes such as hydrolysis and photolysis can also contribute to the transformation of phthalates in the environment, although their significance varies depending on the specific phthalate and environmental conditions.
Hydrolysis: Phthalate esters can undergo hydrolysis, breaking the ester bonds to form the corresponding monoester and alcohol, and eventually phthalic acid. The rate of hydrolysis is highly dependent on pH, with faster rates observed under acidic or alkaline conditions compared to neutral pH. nih.gov However, under typical environmental pH conditions (pH 5-9), the hydrolysis of many phthalates is a relatively slow process. nih.gov
Photolysis: Photodegradation can be a significant transformation pathway for phthalates in the atmosphere and in sunlit surface waters. researchgate.net Direct photolysis occurs when the phthalate molecule itself absorbs light energy, leading to its degradation. Indirect photolysis involves the reaction of phthalates with photochemically produced reactive species, such as hydroxyl radicals. The rate of photolysis is influenced by factors such as the intensity of sunlight and the presence of photosensitizing substances in the water. researchgate.net
The following table provides a summary of the degradation half-lives for some common phthalates, which can be used to infer the persistence of DIPP.
| Phthalate | Environmental Compartment | Degradation Process | Half-life | Reference |
| Diethyl Phthalate (DEP) | Soil | Biodegradation | 0.75 days | au.dk |
| Di(2-ethylhexyl) phthalate (DEHP) | Sludge-amended soil | Biodegradation | 58 days (initial phase) | nih.gov |
| Di-n-butyl phthalate (DBP) | Water | Biodegradation | 20.9 hours | nih.gov |
Isotopic Tracer Studies for Elucidating Environmental Fate and Transport Processes
Isotopically labeled compounds are invaluable tools for tracing the environmental fate and transport of pollutants. Deuterated analogues of phthalates, such as DI-Iso-propyl phthalate-3,4,5,6-D4, are widely used as internal standards in isotope dilution mass spectrometry (IDMS). This analytical technique allows for the highly accurate and precise quantification of target analytes in complex environmental matrices like water, soil, and sediment.
In an IDMS method, a known amount of the isotopically labeled standard (e.g., DI-Iso-propyl phthalate-3,4,5,6-D4) is added to the environmental sample at the beginning of the analytical procedure. This "spike" serves as an internal reference throughout the extraction, cleanup, and analysis steps. Because the labeled and unlabeled compounds have nearly identical chemical and physical properties, they behave similarly during the entire process. Any loss of the target analyte during sample preparation will be mirrored by a proportional loss of the labeled standard.
By measuring the ratio of the unlabeled analyte to the labeled standard in the final extract using a mass spectrometer, the initial concentration of the analyte in the sample can be accurately determined, correcting for any procedural losses. This approach significantly improves the reliability of environmental monitoring data for phthalates, which are often present at trace levels and can be prone to analytical errors. nih.gov
While DI-Iso-propyl phthalate-3,4,5,6-D4 is primarily used for quantification, the principles of isotopic labeling can also be applied in controlled laboratory and field studies to investigate the transformation and transport of phthalates. For example, by introducing a deuterated phthalate into a soil column or aquatic microcosm, researchers can track its movement, degradation, and partitioning between different environmental phases over time, distinguishing it from any background contamination of the non-deuterated compound.
Bioavailability and Environmental Mobility in Non-Biological Systems
The environmental mobility and bioavailability of phthalate esters are critical factors in determining their potential for transport and ecological risk.
Environmental Mobility: The mobility of phthalates in soil and sediment is primarily governed by their sorption to organic matter. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the extent of this sorption. A higher Koc value indicates stronger sorption to soil and sediment, resulting in lower mobility. Phthalates, being hydrophobic compounds, generally exhibit moderate to high Koc values, suggesting that they are likely to be retained in the solid phase of soil and sediment. mamavation.com The mobility of phthalates can be classified based on their Koc values, with lower values indicating higher mobility.
Bioavailability: Bioavailability refers to the fraction of a chemical in the environment that is available for uptake by organisms. In soil and sediment, the bioavailability of phthalates is inversely related to their sorption. Phthalates that are strongly sorbed to organic matter are less available for uptake by soil organisms and plants. sfu.ca Factors that can influence the bioavailability of phthalates include the organic matter content of the soil or sediment, the aging of the contamination, and the presence of other organic compounds. Studies have shown that the addition of biochar to soil can reduce the bioavailability of some phthalates by increasing their sorption.
The following table presents typical log Koc values for some phthalate esters, which are indicative of their mobility in soil and sediment.
| Phthalate Ester | Log Koc | Mobility Classification | Reference |
| Dihexyl phthalate (DHP) | 4.72 | Low | epa.gov |
| Di(2-ethylhexyl) phthalate (DEHP) | 5.68 | Low | epa.gov |
| Diisodecyl phthalate (DIDP) | 5.46 | Low | epa.gov |
Note: A higher Log Koc value indicates stronger sorption and lower mobility.
Metabolic Pathway Elucidation and Toxicokinetic Modeling in Experimental Systems Using Deuterated Phthalates
In Vitro Investigations of Metabolic Transformations of Phthalate (B1215562) Esters: Mechanistic Insights
In vitro systems, such as cell cultures and microsomal fractions, are invaluable for dissecting the initial metabolic steps of phthalate esters without the complexities of a whole organism. The primary metabolic transformation for virtually all phthalate diesters is hydrolysis, a reaction catalyzed by non-specific esterase and lipase enzymes present in various tissues. cpsc.govresearchgate.net This initial step involves the cleavage of one of the two ester bonds, converting the parent diester into its corresponding monoester and an alcohol molecule. researchgate.netnih.gov
This hydrolysis is a critical activation step, as the resulting monoester metabolites are often considered the primary species responsible for toxic effects. cpsc.govmdpi.com The rate and extent of this hydrolysis can be influenced by the structure of the phthalate's side chains. Studies comparing different phthalates have shown that short-chain diesters are often more readily hydrolyzed than those with longer, more complex side chains. nih.gov
Following hydrolysis, the monoester metabolite can undergo further Phase I metabolic reactions, primarily oxidation. These reactions are typically mediated by cytochrome P450 (CYP) enzymes, which introduce hydroxyl groups or further oxidize the alkyl side chain. researchgate.net These oxidative modifications increase the water solubility of the metabolite, preparing it for subsequent conjugation and excretion. The specific CYP isoforms involved can vary, leading to different oxidative products.
Table 1: General In Vitro Metabolic Reactions for Phthalate Esters
| Metabolic Phase | Reaction Type | Enzyme Class | Precursor | Product | Significance |
|---|---|---|---|---|---|
| Phase I | Hydrolysis | Esterases / Lipases | Phthalate Diester | Phthalate Monoester + Alcohol | Bioactivation; formation of the primary toxicant. cpsc.govnih.gov |
In Vivo Metabolic Pathway Analysis in Animal Models utilizing DI-Iso-propyl phthalate-3,4,5,6-D4
The use of isotopically labeled compounds like Di-iso-propyl phthalate-3,4,5,6-D4 is a powerful technique in in vivo studies. The deuterium (B1214612) atoms on the phthalate ring act as a stable, heavy tracer. This allows researchers to administer the compound to animal models and then use sensitive analytical techniques, such as mass spectrometry, to distinguish the administered compound and its metabolites from any other naturally occurring or background substances. This ensures that the metabolic pathway being mapped belongs specifically to the compound of interest.
While direct metabolic studies on Di-iso-propyl phthalate are limited in published literature, its metabolic fate can be reliably inferred from extensive studies on structurally similar compounds, such as Diisobutyl phthalate (DIBP). wikipedia.org Upon oral administration, the diester is rapidly absorbed and metabolized. cpsc.gov The levels of the monoester metabolite in plasma are consistently found to be much higher than the parent diester, indicating rapid and extensive first-pass metabolism in the gut and liver. researchgate.net
Elucidation of Hydrolysis to Monoesters and Subsequent Oxidative Pathways
The first and most critical step in the in vivo metabolism of Di-iso-propyl phthalate-3,4,5,6-D4 is its rapid hydrolysis to Mono-iso-propyl phthalate-3,4,5,6-D4 (MiPP-d4). wikipedia.org This reaction is catalyzed by esterases primarily in the intestinal tract. researchgate.net
Following its formation, MiPP-d4 undergoes further Phase I oxidative metabolism. Drawing parallels from the known metabolism of Monoisobutyl phthalate (MiBP), the primary metabolite of DIBP, the isopropyl side chain of MiPP-d4 is a likely target for oxidation by hepatic cytochrome P450 enzymes. wikipedia.org This can lead to the formation of hydroxylated metabolites. For instance, oxidation of MiBP is known to produce 2-hydroxy-monoisobutyl phthalate (2OH-MiBP) and 3-hydroxy-monoisobutyl phthalate (3OH-MiBP). wikipedia.org A similar pattern would be expected for MiPP-d4, resulting in one or more hydroxylated versions of the monoester. These oxidative steps are crucial for detoxification, as they further increase the polarity of the molecule. researchgate.net
Characterization of Conjugation (e.g., Glucuronidation) and Elimination Dynamics in Animal Models
After Phase I metabolism, the monoester and its oxidized metabolites undergo Phase II conjugation reactions, which significantly enhance their water solubility and facilitate their elimination from the body. researchgate.net The most common conjugation pathway for phthalate metabolites is glucuronidation. researchgate.netsgsaxys.com In this process, the enzyme UDP-glucuronosyltransferase (UGT) attaches a glucuronic acid molecule to the metabolite. researchgate.net
The resulting glucuronide conjugates are highly water-soluble and are readily excreted, primarily in the urine. cpsc.govresearchgate.net The elimination of phthalate metabolites is generally rapid, with the majority of an administered dose being excreted within 24 to 48 hours. researchgate.net Studies on various phthalates in rats demonstrate that urine is the main route of excretion for the metabolites. researchgate.net The use of Di-iso-propyl phthalate-3,4,5,6-D4 allows for precise measurement of these conjugated metabolites in urine and feces, providing clear data on elimination half-lives and the primary routes of excretion.
Table 2: Inferred In Vivo Metabolic Pathway of Di-iso-propyl phthalate-3,4,5,6-D4
| Step | Process | Primary Location | Key Metabolite(s) | Excretion |
|---|---|---|---|---|
| 1 | Hydrolysis | Intestine, Liver | Mono-iso-propyl phthalate-d4 (MiPP-d4) | N/A |
| 2 | Oxidation | Liver | Hydroxylated MiPP-d4 metabolites | N/A |
| 3 | Conjugation | Liver | MiPP-d4 glucuronide, Hydroxylated MiPP-d4 glucuronide | N/A |
Mechanistic Toxicological Investigations in Experimental Models for Phthalate Esters
In Vitro Cellular and Molecular Investigations of Phthalate (B1215562) Ester Mechanisms of Action
Gene Expression and Proteomic Alterations in Cellular Models
Exposure to phthalate esters can lead to significant changes in gene expression and protein profiles within cells, providing insight into the molecular underpinnings of their toxicological effects. These alterations are often downstream consequences of the receptor binding and signaling pathway modulation described previously.
Studies using human cell lines have shown that phthalates can alter the expression of genes critical for cell cycle regulation. For instance, DBP has been shown to upregulate the expression of proliferation-promoting genes like c-myc and cyclin D1, while downregulating the expression of cell cycle inhibitors such as p21 in prostate cancer cells. nih.gov In human myometrial and leiomyoma cells, DEHP treatment increased the expression of proliferating cell nuclear antigen (PCNA) and the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2), suggesting a mechanism that favors cell survival and proliferation. nih.gov
Global gene expression analyses have further elucidated the broad impact of phthalates. In fetal rat testicular tissue, developmentally toxic phthalates like DBP and DEHP altered the expression of hundreds of genes. nih.gov The affected genetic pathways were involved in cholesterol transport, steroidogenesis, insulin signaling, and oxidative stress. nih.gov Notably, these studies revealed that different phthalates could induce similar patterns of gene expression changes, suggesting a common mode of action for testicular dysgenesis. nih.gov In human endometrial cells, DEHP exposure upregulated the expression of numerous genes associated with inflammation, including proinflammatory cytokines (IL-1β, IL-6, TNF-α), chemokines (IL-8, MCP-1), and cell adhesion molecules (ICAM-1, VCAM-1). mdpi.com
Proteomic investigations provide a complementary view of the cellular response to phthalates. In a study on the microalga Chlorella vulgaris, exposure to DBP resulted in altered expression of over a thousand proteins. mdpi.com Functional analysis revealed that proteins involved in biosynthetic processes, such as acetolactate synthase, were significantly decreased, correlating with observed growth inhibition. mdpi.com Such studies highlight that phthalates can broadly enhance or suppress protein expression, leading to functional deficits in metabolic and biosynthetic pathways. mdpi.com
Animal Model Studies for Investigating Systemic Biological Responses and Mechanistic Pathways
Endocrine System Modulation Mechanisms (e.g., androgen receptor activity, PXR induction)
Animal models have been instrumental in demonstrating the endocrine-disrupting capabilities of phthalate esters, particularly their impact on the male reproductive system. The primary mechanism identified is anti-androgenicity, which is not typically caused by direct blockage of the androgen receptor, but rather by interference with testosterone synthesis. researchgate.netfrontiersin.org
In utero exposure of rodents to certain phthalates, such as DBP, DIBP, and DEHP, consistently leads to a reduction in fetal testicular testosterone production. researchgate.netepa.gov This occurs because phthalates downregulate the expression and activity of key genes and enzymes in the steroidogenic pathway within fetal Leydig cells. nih.govepa.gov This disruption of steroidogenesis during a critical window of male reproductive development is a foundational mechanism for many of the observed adverse outcomes. The constellation of effects, including reduced anogenital distance (AGD), hypospadias, and undescended testes, is often referred to as the "phthalate syndrome" in rodents and is a direct consequence of insufficient androgen action during development. youtube.com
Phthalates also modulate other parts of the endocrine system. Studies have shown that some phthalates can interfere with thyroid hormone homeostasis. nih.gov For example, di-2-ethylhexyl phthalate has been associated with decreased plasma thyroxine levels in rats, accompanied by hyperactivity of the thyroid gland, suggesting a compensatory response. nih.gov The mechanism may involve interactions with the thyroid receptor, for which some phthalates can act as both agonists and antagonists. nih.gov
Liver and Kidney Metabolic Responses in Experimental Animal Studies
The liver and kidneys are significant target organs for phthalate toxicity, exhibiting a range of metabolic and structural changes following exposure. A hallmark response in the liver of rodents exposed to certain phthalates, like DEHP, is peroxisome proliferation. nih.govnih.gov This involves an increase in the size and number of peroxisomes, cellular organelles involved in fatty acid metabolism. This effect is primarily mediated through the activation of the peroxisome proliferator-activated receptor alpha (PPARα). The resulting alterations in lipid metabolism can lead to hepatomegaly (enlarged liver) and, with long-term exposure, may contribute to hepatocarcinogenesis in rodents. nih.govnih.gov
In addition to peroxisome proliferation, phthalate exposure can induce other hepatic changes. These include alterations in the metabolism of fatty acids that favor lipid storage, induction of specific cytochrome P-450 isoenzymes involved in omega-oxidation of fatty acids, and mild liver damage characterized by a loss of glycogen and the formation of lipofuscin-containing lysosomes. nih.gov
The kidneys also show responses to phthalate exposure. Renal changes are often observed in the proximal convoluted tubules and can mirror the changes seen in the liver. nih.gov Some phthalates, including DEHP and DBP, have been shown to cause renal peroxisome proliferation and the formation of renal cysts in rodents. nih.govresearchgate.net
Table 2: Summary of Mechanistic Findings in Liver and Kidney from Animal Studies
| Organ | Phthalate Ester(s) | Key Mechanistic Finding | Consequence/Observation | Reference(s) |
| Liver | DEHP, DINP | Activation of PPARα | Peroxisome proliferation, hepatomegaly, altered lipid metabolism. | nih.govnih.gov |
| Liver | DEHP | Altered fatty acid metabolism | Increased lipid storage. | nih.gov |
| Kidney | DEHP, DBP | Unknown, associated with peroxisome proliferation | Formation of renal cysts in rodents. | nih.govresearchgate.net |
| Kidney | DEHP | Cellular changes in proximal tubules | Structural changes similar to those in the liver. | nih.gov |
Developmental and Reproductive System Pathways in Animal Models
The developing reproductive system is particularly vulnerable to the effects of certain phthalate esters. nih.gov As discussed, the primary mechanism underlying male reproductive toxicity is the disruption of fetal testosterone synthesis. researchgate.netepa.gov This hormonal imbalance during the critical masculinization programming window (the period of in utero sexual differentiation) leads to a cascade of developmental abnormalities. nih.gov
In male rat offspring exposed in utero, these effects manifest as malformations of androgen-dependent tissues, including the epididymis, vas deferens, and external genitalia (e.g., hypospadias). researchgate.net A shortened anogenital distance is a sensitive and reliable marker of this anti-androgenic effect. youtube.com The underlying cellular targets are the fetal Leydig cells, which show reduced steroidogenic capacity, and Sertoli cells, whose proper function and proliferation can also be impaired. nih.gov
In females, phthalate exposure has been linked to adverse outcomes such as altered follicular development, ovarian dysfunction, and reduced fertility in animal models. nih.govnih.gov A mixture of phthalates was found to inhibit the growth of mouse antral follicles in vitro, affecting cell cycle regulators and apoptotic factors. nih.gov In vivo studies have demonstrated that prenatal exposure to a mixture of phthalates can lead to cystic ovaries and disrupted estrous cycles in female rat offspring. nih.gov The mechanisms can involve altered expression of steroidogenic enzymes in the ovary and modulation of signaling pathways, such as the PI3K pathway, which is involved in follicle growth. nih.govnih.gov
Advanced Approaches for Mechanistic Pathway Mapping (e.g., targeted metabolomics, lipidomics in research models)
In the field of toxicology, advanced "omic" technologies like metabolomics and lipidomics are increasingly utilized to understand the intricate mechanisms by which chemical compounds exert their effects on biological systems. These approaches allow for a broad and detailed analysis of the changes in small molecules (metabolites) and lipids within an organism following exposure to a substance.
Targeted Metabolomics would involve the quantitative measurement of a specific, predefined set of metabolites that are known to be involved in key metabolic pathways. In the context of phthalate research, this could include, for example, metabolites related to energy metabolism, oxidative stress, and endocrine function. By measuring the concentrations of these specific molecules, researchers can identify which pathways are perturbed by the chemical exposure.
Lipidomics , a sub-discipline of metabolomics, focuses on the comprehensive analysis of the entire lipid profile (the lipidome) of a cell, tissue, or organism. Animal studies have suggested that various phthalates can interfere with lipid metabolism, and lipidomics can be a powerful tool to investigate these effects. nih.gov Such studies can reveal alterations in different classes of lipids, which can provide insights into the mechanisms of toxicity, such as effects on cell membranes, energy storage, and signaling pathways. For instance, studies on other phthalates have shown associations between their metabolites and changes in lipid profiles, including ceramides, lysophosphatidylcholines, and triacylglycerols. nih.gov
While these methodologies are well-established and have been applied to other phthalates to explore their toxicological mechanisms, no such studies have been found specifically for Di-iso-propyl phthalate. Research on other phthalates, such as Di-(2-ethylhexyl) phthalate (DEHP), has utilized metabolomics to investigate disturbances in lipid metabolism profiles in animal models. besjournal.com These studies serve as a template for the kind of research that would be necessary to elucidate the mechanistic pathways of Di-iso-propyl phthalate.
Due to the absence of specific research data for Di-iso-propyl phthalate-3,4,5,6-D4, it is not possible to provide detailed research findings or data tables as requested in the article outline. The scientific community has not yet published research in this specific area.
Applications of Di Iso Propyl Phthalate 3,4,5,6 D4 in Advanced Academic Research
Utilization as a Reference Standard in Environmental Contaminant Monitoring Programs
In the precise and challenging field of environmental analysis, Di-isopropyl phthalate-3,4,5,6-D4 (DiPP-d4) is paramount as a reference standard, particularly as an internal standard or surrogate. Phthalates are common plasticizers that are widespread in the environment and are subject to monitoring by regulatory bodies. accustandard.com The accurate quantification of these contaminants in complex matrices such as water, soil, and consumer products is a significant analytical challenge.
The use of a deuterated standard like DiPP-d4 is a cornerstone of robust analytical methodologies, such as those outlined by the Consumer Product Safety Commission (CPSC) and the Environmental Protection Agency (EPA). epa.govcpsc.gov In these methods, a known quantity of the isotopically labeled standard is added to a sample at the beginning of the analytical process. epa.govnih.gov Because DiPP-d4 is chemically almost identical to its non-deuterated counterpart and other similar phthalates, it behaves similarly during sample extraction, cleanup, and instrumental analysis. nih.gov However, its mass is different due to the four deuterium (B1214612) atoms, allowing it to be distinguished from the target analytes by a mass spectrometer. nih.govnih.gov
By measuring the final amount of the labeled standard and comparing it to the amount initially added, analysts can calculate the efficiency of the sample preparation and analysis process and correct for any losses of the target analyte. This technique, known as isotope dilution mass spectrometry, significantly improves the accuracy and precision of the quantification of environmental contaminants. Certified reference materials are available for phthalates to ensure the quality and validity of these analytical measurements. sigmaaldrich.comsigmaaldrich.com
Table 1: Key Functions of DiPP-d4 in Environmental Monitoring
| Function | Description |
| Internal Standard | Added to samples and calibration standards in a known amount to correct for variations in instrument response. cpsc.gov |
| Surrogate Standard | Added to each sample before extraction to monitor the efficiency and recovery of the analytical method for target compounds. epa.gov |
| Matrix Effect Correction | Helps to compensate for the enhancement or suppression of the analytical signal caused by co-existing compounds in the sample matrix. |
| Quantification Accuracy | Enables highly accurate and precise measurements through isotope dilution analysis, which is the gold standard in quantitative analysis. nih.gov |
Application in Biomarker Discovery and Exposure Assessment Methodological Studies
DiPP-d4 plays a crucial role in the development of methods for biomarker discovery and exposure assessment. While direct human exposure studies are outside the scope, the methodological development for such studies relies heavily on isotopically labeled standards. Research into the health effects of phthalates requires sensitive and accurate methods to measure their metabolites in biological samples. nih.govnih.gov
Scientists use labeled standards like DiPP-d4 to develop and validate analytical methods for quantifying phthalate (B1215562) metabolites. nih.gov For instance, in studies assessing exposure to phthalates like Diisononyl phthalate (DINP) or Di-isodecyl phthalate (DIDP), researchers have found that oxidative metabolites are more sensitive biomarkers than their hydrolytic monoesters. nih.govnih.govcapes.gov.br The development of the high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods used to detect these novel biomarkers would be unfeasible without the use of their corresponding isotopically labeled internal standards for precise quantification. nih.govnih.gov
These standards are essential for creating reliable calibration curves and for ensuring that the measurements of newly identified biomarkers are accurate and reproducible. nih.gov The use of a labeled internal standard helps to account for the variability in extraction efficiency and potential ion suppression in complex biological matrices like urine, thus ensuring the quality of the data in methodological studies that form the basis of future toxicological and epidemiological research. nih.govcapes.gov.br
Table 2: Role of Labeled Standards in Phthalate Biomarker Methodologies
| Parent Phthalate | Key Metabolite(s) for Biomonitoring | Role of Labeled Standard |
| Diisononyl phthalate (DINP) | Mono(carboxyisooctyl) phthalate (MCOP) nih.gov | Used as an internal standard for accurate quantification of the metabolite in urine. nih.gov |
| Di-isodecyl phthalate (DIDP) | Monocarboxyisononyl phthalate (MCNP) nih.govnih.gov | Serves as an internal standard to ensure precision in exposure assessment methods. nih.gov |
| Di-n-butyl phthalate (DBP) | Mono-n-butyl phthalate (MBP) | A deuterated analog like DBP-d4 is used to create calibration curves in the absence of a clean matrix. nih.gov |
Research on Source Apportionment and Migration Pathways of Phthalate Contamination
Understanding the sources and environmental pathways of phthalate contamination is critical for effective environmental management. Source apportionment studies aim to identify the relative contributions of different sources, such as industrial discharge, agricultural runoff, and leaching from plastic waste, to the total phthalate load in the environment. mdpi.comresearchgate.net
These studies rely on the accurate measurement of a wide range of phthalate congeners in various environmental compartments, including water, sediment, and air. mdpi.comnih.gov The analytical methods used to generate the data for source apportionment models must be highly accurate and reliable. The use of DiPP-d4 and other deuterated phthalates as internal standards is fundamental to achieving the required data quality. nih.gov By ensuring precise quantification of individual phthalates, these standards allow researchers to establish accurate contaminant profiles. mdpi.comresearchgate.net
Table 3: Common Sources of Phthalate Contamination Investigated in Apportionment Studies
| Source Category | Specific Examples |
| Industrial | Plastic manufacturing, use of adhesives and sealants, wire and cable production. nih.gov |
| Consumer Products | Personal care products (perfumes, lotions), food packaging, children's toys, medical devices. accustandard.comnih.gov |
| Agricultural | Use of plastic films in cultivation, pesticide formulations. mdpi.com |
| Building Materials | PVC flooring, wall coverings, paints, and coatings. nih.gov |
| Waste | Leaching from landfills, improper disposal of plastic goods. mdpi.com |
Development and Validation of Novel Analytical and Tracer Methodologies
Di-isopropyl phthalate-3,4,5,6-D4 is a key component in the development and validation of new and improved analytical methods for detecting and quantifying phthalates. As regulations become stricter and the need for lower detection limits increases, researchers are constantly innovating analytical techniques. accustandard.com
The development of methods based on gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) for phthalate analysis heavily relies on deuterated standards. nih.govgcms.cz When developing a new method, DiPP-d4 can be used to:
Optimize extraction procedures: By spiking samples with DiPP-d4, researchers can test different extraction solvents and techniques to find the one that gives the highest and most consistent recovery.
Validate method performance: It is used to determine crucial method parameters such as limits of detection (LOD), limits of quantification (LOQ), linearity, accuracy, and precision. nih.gov
Establish robust calibration: In the "surrogate analyte" approach, a deuterated standard like DBP-d4 can be used to construct a calibration curve, which is particularly useful when the non-labeled version of the analyte is present as a contaminant in solvents and reagents, making a true blank unavailable. nih.gov
The use of isotope dilution with standards like DiPP-d4 is considered a primary ratio method, providing the highest level of metrological traceability. This ensures that new methods are not only sensitive but also accurate and comparable to reference methods, which is essential for both regulatory compliance and advanced scientific research. cpsc.govsigmaaldrich.com
Table 4: Analytical Techniques Utilizing Labeled Phthalate Standards
| Technique | Abbreviation | Role of DiPP-d4 |
| Gas Chromatography-Mass Spectrometry | GC-MS | Internal standard for quantification, especially in complex mixtures and for isomer separation. gcms.cz |
| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | Internal standard for quantifying polar metabolites in biological matrices like urine. nih.gov |
| Accelerated Solvent Extraction | ASE | Used as a surrogate to determine the efficiency of the extraction process from solid samples. nih.gov |
| Solid-Phase Extraction | SPE | Added before extraction to monitor recovery and ensure accurate measurement of trace levels in water samples. researchgate.net |
Future Research Directions and Emerging Methodologies for Deuterated Phthalate Investigations
Integration of Multi-Omics Approaches for Comprehensive Mechanistic Understanding in Experimental Models
The integration of various "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-level approach to understanding the mechanistic effects of deuterated phthalates. thermofisher.com This multi-omics strategy provides a more holistic view of the biological perturbations caused by these compounds, moving beyond single-endpoint analyses. thermofisher.com By simultaneously analyzing changes across different biological layers, researchers can construct a more complete picture of the pathways affected by phthalate (B1215562) exposure. thermofisher.comnih.gov
For instance, metabolomic studies on pregnant women have already demonstrated correlations between phthalate metabolite levels and alterations in lipid, steroid, and nucleic acid metabolism, as well as inflammatory responses. nih.gov Future research will likely expand on these findings by incorporating data from other omics fields. Transcriptomics can reveal changes in gene expression, while proteomics can identify alterations in protein levels and post-translational modifications. nih.gov When combined, these datasets can help to identify key molecular initiating events and adverse outcome pathways associated with deuterated phthalate exposure. This comprehensive approach is essential for building predictive models of toxicity and for identifying sensitive biomarkers of exposure and effect.
Table 1: Multi-Omics Approaches and Their Applications in Phthalate Research
| Omics Field | Molecular Read-out | Potential Insights for Phthalate Research |
|---|---|---|
| Genomics | Genetic variants, gene presence/absence | Identify genetic susceptibilities to phthalate-induced effects. |
| Epigenomics | DNA modifications, histone modifications | Uncover epigenetic changes that mediate the long-term effects of phthalate exposure. |
| Transcriptomics | RNA and/or cDNA, gene expression | Determine which genes and signaling pathways are activated or suppressed by phthalates. |
| Proteomics | Protein abundance, modifications, and interactions | Identify protein biomarkers of exposure and understand the functional consequences of transcriptomic changes. |
| Metabolomics | Abundance of small molecules (metabolites) | Characterize the metabolic fingerprint of phthalate exposure and identify disrupted metabolic pathways. |
Advancements in Isotope Ratio Mass Spectrometry for Environmental Source Tracking
Isotope Ratio Mass Spectrometry (IRMS) is a powerful tool for tracing the origin and fate of environmental contaminants. e3s-conferences.orgresearchgate.net By measuring the relative abundance of stable isotopes (e.g., ¹³C/¹²C, ²H/¹H), IRMS can help to distinguish between different sources of phthalate pollution. e3s-conferences.orgresearchgate.net This is particularly valuable for understanding the distribution and transport of these compounds in complex environmental matrices.
Recent advancements in IRMS, such as the coupling of liquid chromatography (LC) with IRMS (LC-IRMS), have expanded the range of compounds that can be analyzed. wiley.com This is especially important for non-volatile or thermally labile compounds like many phthalates. wiley.com The development of 2H-labeled stable isotope-assisted metabolomics (2H-SIAM) pipelines offers a cost-effective and efficient way to track the transformation products of environmental contaminants. nih.gov These methods can help to identify novel degradation products and provide insights into the environmental fate of deuterated phthalates. nih.gov
Future research in this area will likely focus on developing more sensitive and robust IRMS methods for the analysis of a wider range of phthalates and their metabolites in various environmental compartments. This will improve our ability to conduct environmental forensics and to apportion sources of phthalate contamination with greater confidence. nih.gov
Development of Sophisticated Computational and Predictive Models for Environmental and Metabolic Pathways
Computational and predictive models are becoming increasingly important tools in toxicology and environmental science. researchgate.net These models can be used to predict the environmental fate, metabolic pathways, and potential toxicity of chemicals, reducing the need for extensive and costly animal testing. researchgate.net For deuterated phthalates, these models can help to fill data gaps and to prioritize compounds for further investigation.
Programs like the EPA's ToxCast have demonstrated the potential of high-throughput screening data to build predictive models for various toxicological endpoints. researchgate.netkassotislab.org By integrating data from in vitro assays with computational modeling, it is possible to predict the potential for chemicals to disrupt metabolic pathways, such as those involved in adipogenesis. kassotislab.org These approaches can be adapted and refined for deuterated phthalates to better understand their potential health risks.
Future development in this area will involve the creation of more sophisticated models that can account for the complex interactions between chemicals and biological systems. This includes the development of quantitative structure-activity relationship (QSAR) models that can predict the properties of novel deuterated phthalate analogues based on their chemical structure. Furthermore, physiologically based pharmacokinetic (PBPK) models can be used to simulate the absorption, distribution, metabolism, and excretion of these compounds in the body, providing valuable information for risk assessment.
Innovation in Synthesis Routes for Diverse Deuterated Phthalate Analogues for Broader Research Applications
The availability of a diverse range of deuterated phthalate analogues is essential for advancing research in this field. doi.org These labeled compounds serve as critical internal standards in analytical methods, enabling accurate quantification of their non-deuterated counterparts in various matrices. doi.orgnih.gov They are also invaluable tools for studying metabolic pathways and for conducting tracer studies in experimental systems. nih.govdoi.org
Recent innovations in synthetic chemistry have led to more efficient and cost-effective methods for producing deuterated compounds. nih.govepj-conferences.org For example, new catalytic systems and deuteration strategies are making it easier to introduce deuterium (B1214612) atoms into specific positions within a molecule with high isotopic enrichment. doi.orgnih.govepj-conferences.org This allows for the synthesis of a wider variety of deuterated phthalate analogues with tailored properties for specific research applications.
Future research in this area will focus on developing even more versatile and scalable synthetic routes. This will include the exploration of novel catalysts and reagents, as well as the development of green chemistry approaches that minimize waste and environmental impact. The ability to synthesize a broad portfolio of deuterated phthalate analogues will be crucial for supporting the next generation of research into the environmental and biological behavior of these ubiquitous compounds.
Q & A
Q. How is DI-Iso-propyl phthalate-3,4,5,6-D4 utilized as an internal standard in isotope dilution mass spectrometry (IDMS) for phthalate quantification?
Methodological Answer: DI-Iso-propyl phthalate-D4 is added to samples prior to extraction to correct for analyte loss during sample preparation. Its chemical similarity to non-deuterated phthalates ensures comparable extraction efficiency, while its distinct mass-to-charge ratio (m/z) allows unambiguous detection via high-resolution mass spectrometry (HRMS). For example, in UHPLC-Q-Orbitrap MS, the deuterated analog co-elutes with the target analyte, enabling precise quantification even in complex matrices like environmental water or biological fluids .
Q. What chromatographic conditions optimize the separation of DI-Iso-propyl phthalate-D4 from its non-deuterated form?
Methodological Answer: Baseline separation is achieved using ultra-high-performance liquid chromatography (UHPLC) with a reversed-phase C18 column (e.g., 1.7 µm particle size, 2.1 × 100 mm). A gradient elution program with mobile phases such as 0.1% formic acid in water (A) and acetonitrile (B) is recommended. The deuterated compound typically elutes slightly earlier than the non-deuterated form due to isotopic effects. Retention time stability should be validated across multiple runs to ensure reproducibility .
Q. How does the position of deuterium labeling in DI-Iso-propyl phthalate-D4 influence its application in environmental fate studies?
Methodological Answer: The deuterium atoms are localized on the aromatic ring (positions 3,4,5,6), making this compound suitable for tracking degradation pathways involving the phthalate moiety (e.g., hydrolysis to monoesters). However, side-chain modifications (e.g., iso-propyl group oxidation) cannot be monitored. Complementary methods, such as using side-chain-labeled isotopes or complementary analytical techniques (e.g., NMR), are required for full degradation pathway elucidation .
Advanced Research Questions
Q. How can researchers address matrix-induced ion suppression/enhancement when using DI-Iso-propyl phthalate-D4 as an internal standard in heterogeneous samples?
Methodological Answer: Matrix effects are mitigated by:
- Matrix-matched calibration curves: Prepare standards in the same matrix as the sample (e.g., serum, soil extract).
- Post-column infusion: Identify regions of ion suppression/enhancement to adjust chromatographic conditions.
- Standard addition: Spiking known concentrations of the deuterated standard into subsamples to validate recovery rates (typically 85–115% acceptable). This approach is critical for complex matrices like adipose tissue or sludge, where lipid content can significantly alter ionization efficiency .
Q. What experimental strategies resolve discrepancies in recovery rates of DI-Iso-propyl phthalate-D4 across multi-phasic environmental samples (e.g., water-sediment systems)?
Methodological Answer: In biphasic systems, recovery discrepancies arise from differential partitioning between phases. To address this:
- Phase-specific spiking: Add the deuterated standard to each phase (aqueous, solid) separately to quantify phase-specific recovery.
- Equilibration time optimization: Extend extraction times to account for slow partitioning kinetics.
- Use of surrogate analogs: Include structurally similar deuterated compounds (e.g., di-n-butyl phthalate-D4) to cross-validate extraction efficiency .
Q. How does the deuterium labeling position limit the interpretation of metabolic studies using DI-Iso-propyl phthalate-D4 in in vivo models?
Methodological Answer: The aromatic deuterium labels remain stable in metabolites retaining the phthalate ring (e.g., mono-iso-propyl phthalate). However, metabolites resulting from side-chain oxidation or esterase-mediated hydrolysis (e.g., phthalic acid) lose the deuterium label. To track these pathways, researchers must use dual-labeled analogs (e.g., deuterium on both the ring and side chains) or pair LC-MS with radiometric tracing (e.g., 14C-labeled side chains) .
Q. What quality control measures ensure the stability of DI-Iso-propyl phthalate-D4 in long-term environmental exposure studies?
Methodological Answer:
- Storage conditions: Store at -20°C in amber vials to prevent photodegradation and thermal decomposition.
- Stability testing: Perform periodic LC-MS analysis to monitor deuterium loss (e.g., via isotopic purity checks using HRMS).
- Blanking: Include solvent blanks and procedural controls to detect contamination during extended storage or handling .
Data Analysis & Contradiction Resolution
Q. How should researchers interpret conflicting data on the environmental persistence of DI-Iso-propyl phthalate when using deuterated analogs?
Methodological Answer: Discrepancies often arise from differences in microbial communities or redox conditions across study environments. To resolve this:
- Microcosm experiments: Replicate environmental conditions (pH, temperature, microbial consortia) in controlled settings.
- Compound-specific isotope analysis (CSIA): Compare δ13C or δ2H signatures of degradation products to distinguish biotic vs. abiotic pathways.
- Multi-probe approach: Use complementary deuterated and 13C-labeled analogs to disentangle degradation mechanisms .
Q. What statistical approaches are recommended for normalizing DI-Iso-propyl phthalate-D4 data in large-scale exposomics studies?
Methodological Answer:
- Internal standard normalization: Use the deuterated analog’s peak area to correct for batch effects.
- Probabilistic quotient normalization (PQN): Adjust for systematic variations in matrix effects across samples.
- Multivariate regression: Incorporate covariates (e.g., lipid content, extraction efficiency) to minimize confounding .
Tables for Methodological Reference
Table 1: Key Chromatographic Parameters for DI-Iso-propyl Phthalate-D4 Analysis
Table 2: Stability Indicators for DI-Iso-propyl Phthalate-D4
| Condition | Acceptable Range | Validation Method |
|---|---|---|
| Storage Temperature | -20°C (±2°C) | HRMS isotopic purity |
| Light Exposure | Amber vials required | Photodegradation assay |
| Solvent Compatibility | Avoid DMSO (>10% v/v) | LC-MS recovery checks |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
